L-HISTIDINE UNLABELED
Description
Foundational Significance in Biochemical Pathways
L-Histidine serves as a crucial building block in the synthesis of proteins and is a precursor to several vital biomolecules. chinaaminoacid.comnumberanalytics.com Its metabolic pathways are complex and integral to numerous physiological functions, including immune response, neurotransmission, and antioxidant defense. nih.govcreative-proteomics.com
One of the most significant pathways involving L-Histidine is its conversion to histamine (B1213489), a biogenic amine with multifaceted roles in inflammation, gastric acid secretion, and as a neurotransmitter. chinaaminoacid.comnih.govcreative-proteomics.com This conversion is catalyzed by the enzyme L-histidine decarboxylase. nih.govcreative-proteomics.com Another key metabolic route is the deamination of L-Histidine by histidase to form urocanic acid, a molecule involved in epidermal barrier function. nih.govwikipedia.org Furthermore, L-Histidine is a precursor for the biosynthesis of carnosine, a dipeptide with significant antioxidant and buffering capacities, particularly in muscle tissue. wikipedia.orgnih.gov
The degradation of L-Histidine can also lead to the formation of glutamate (B1630785), linking its catabolism to the citric acid cycle, a central hub of energy metabolism. wikipedia.org The intricate network of histidine's metabolic pathways continues to be an active area of research, with ongoing studies aiming to further elucidate its role in cellular processes and its potential applications in medicine. creative-proteomics.com
Multifaceted Contributions to Macromolecular Structure and Function
The unique properties of L-Histidine's imidazole (B134444) side chain make it an exceptionally versatile and active participant in the structure and function of macromolecules, particularly proteins. nih.gov
Enzyme Catalysis: Histidine residues are frequently found in the active sites of enzymes, where they play a pivotal role in catalysis. nih.govnih.gov The ability of the imidazole ring to act as a general acid-base catalyst is fundamental to the mechanisms of many enzymes. wikipedia.orgnih.gov In catalytic triads, for instance, a histidine residue can abstract a proton from a serine, threonine, or cysteine, activating it as a nucleophile. wikipedia.org Furthermore, histidine can function as a "proton shuttle," facilitating the rapid transfer of protons, a process essential for the high efficiency of enzymes like carbonic anhydrase. wikipedia.orgresearchgate.net
Metal Ion Chelation: The nitrogen atoms in the imidazole ring are excellent ligands for metal ions, making histidine crucial for the function of metalloproteins. nih.govpfanstiehl.com It plays a vital role in coordinating metal ions such as zinc, copper, iron, and manganese. nih.govvkm.nousu.edu This is exemplified in the zinc-finger motifs of transcription factors, where histidine residues are involved in binding the zinc ion, which is essential for the protein's interaction with DNA. nih.gov In hemoglobin and myoglobin (B1173299), histidine coordinates the iron atom within the heme group, which is critical for oxygen transport. vkm.nomdpi.com
Table 1: Key Biochemical Roles of L-Histidine
| Role | Description | Key Enzymes/Molecules Involved | Significance |
|---|---|---|---|
| Precursor for Biomolecules | Serves as the starting material for the synthesis of several important biological compounds. chinaaminoacid.comwikipedia.org | L-histidine decarboxylase, Histidase, Carnosine synthase | Immune response, Neurotransmission, Skin health, Antioxidant defense nih.govcreative-proteomics.comnih.gov |
| Enzyme Catalysis | Acts as a proton donor/acceptor in the active sites of enzymes, facilitating chemical reactions. nih.govwikipedia.org | Catalytic triads (e.g., in proteases), Carbonic anhydrase | Essential for the function of a wide range of enzymes. wikipedia.orgresearchgate.net |
| Metal Ion Chelation | Binds to metal ions, stabilizing the structure and function of metalloproteins. nih.govpfanstiehl.com | Hemoglobin, Myoglobin, Zinc-finger proteins | Oxygen transport, DNA binding, Enzymatic activity. nih.govvkm.nomdpi.com |
| Proton Buffering | The imidazole side chain can buffer pH changes near physiological conditions. nih.govmdpi.com | Free L-Histidine, Histidine-containing dipeptides (e.g., Carnosine) | Maintenance of cellular pH homeostasis. nih.gov |
Table 2: Research Findings on L-Histidine's Contributions
| Research Area | Finding | Implication |
|---|---|---|
| Enzymology | The histidine residue in the active site of carbonic anhydrase acts as a proton shuttle, rapidly transferring protons. wikipedia.orgresearchgate.net | Explains the high catalytic efficiency of this enzyme, which is crucial for CO2 transport and pH regulation. |
| Structural Biology | Histidine residues are key components of zinc-finger motifs in transcription factors, coordinating the zinc ion. nih.gov | Essential for the structural integrity and DNA-binding capability of these regulatory proteins. |
| Metabolomics | L-Histidine is a precursor to carnosine, which can detoxify reactive carbonyl species produced during oxidative stress. nih.gov | Highlights a protective role for histidine-containing dipeptides against cellular damage. |
| Biophysical Chemistry | The protonation state of histidine's imidazole ring can switch, altering its interaction with other molecules from attractive to repulsive. nih.gov | Suggests a mechanism for dynamic regulation of protein function and interaction. |
Properties
Molecular Weight |
NA |
|---|---|
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Interconnections of L Histidine
Elucidation of De Novo Biosynthesis Routes
The de novo biosynthesis of L-histidine is a complex, unbranched pathway that has been extensively studied, particularly in prokaryotes like Escherichia coli and Salmonella typhimurium. nih.gov This energy-intensive process converts phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) into L-histidine over ten enzymatic steps. nih.govwikipedia.org This pathway is a critical link between amino acid metabolism and nucleotide biosynthesis. nih.govnih.gov
The synthesis of L-histidine from PRPP and ATP involves ten distinct reactions catalyzed by eight enzymes. wikipedia.org In organisms like E. coli and S. typhimurium, several of these enzymes are bifunctional, meaning a single protein carries out more than one catalytic step. nih.govasm.orguwaterloo.ca The pathway begins with the condensation of ATP and PRPP and culminates in the formation of L-histidine. wikipedia.org
The enzymatic sequence is as follows:
ATP-phosphoribosyltransferase (HisG) catalyzes the condensation of ATP and PRPP to form phosphoribosyl-ATP (PR-ATP). nih.gov
Phosphoribosyl-ATP pyrophosphohydrolase (HisI, C-terminal domain) hydrolyzes PR-ATP to produce phosphoribosyl-AMP (PRAMP). wikipedia.orgasm.org
Phosphoribosyl-AMP cyclohydrolase (HisI, N-terminal domain) then converts PRAMP into N-(5'-phospho-D-ribosylformimino)-5-amino-1-(5″-phospho-D-ribosyl)-4-imidazolecarboxamide (ProFAR). asm.orgresearchgate.net
ProFAR isomerase (HisA) catalyzes the isomerization of ProFAR to phosphoribulosylformimino-AICAR-P. wikipedia.orgslideshare.net
Imidazoleglycerol-phosphate synthase (HisH and HisF) , a heterodimeric enzyme complex, converts phosphoribulosylformimino-AICAR-P into imidazoleglycerol phosphate (B84403) (IGP) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), with glutamine providing the nitrogen. nih.govasm.org AICAR is a key intermediate that links this pathway to de novo purine (B94841) biosynthesis. researchgate.netfigshare.com
Imidazoleglycerol-phosphate dehydratase (HisB, C-terminal domain) dehydrates IGP to form imidazole (B134444) acetol-phosphate (IAP). nih.govasm.org
Histidinol-phosphate aminotransferase (HisC) catalyzes the transamination of IAP using glutamate (B1630785) as the amino donor to produce L-histidinol phosphate (Hol-P). nih.gov
Histidinol-phosphate phosphatase (HisB, N-terminal domain) dephosphorylates Hol-P to yield L-histidinol. asm.orguwaterloo.ca
Histidinol dehydrogenase (HisD) first oxidizes L-histidinol to the unstable intermediate L-histidinal. nih.gov
Histidinol dehydrogenase (HisD) then catalyzes a second oxidation of L-histidinal to the final product, L-histidine. nih.gov
| Step | Enzyme (Gene) | Substrate | Product | Functionality Notes |
|---|---|---|---|---|
| 1 | ATP-phosphoribosyltransferase (HisG) | ATP + PRPP | Phosphoribosyl-ATP (PR-ATP) | Catalyzes the initial condensation reaction. |
| 2 | HisI (Bifunctional) | PR-ATP | Phosphoribosyl-AMP (PRAMP) | Pyrophosphohydrolase activity (C-terminal). |
| 3 | PRAMP | ProFAR | Cyclohydrolase activity (N-terminal). | |
| 4 | ProFAR isomerase (HisA) | ProFAR | Phosphoribulosylformimino-AICAR-P | Isomerization of the ribosyl moiety. |
| 5 | Imidazoleglycerol-phosphate synthase (HisH-HisF) | Phosphoribulosylformimino-AICAR-P + Glutamine | Imidazoleglycerol phosphate (IGP) + AICAR | Heterodimer; links to purine biosynthesis via AICAR. |
| 6 | HisB (Bifunctional) | IGP | Imidazole acetol-phosphate (IAP) | Dehydratase activity (C-terminal). |
| 8 | L-histidinol phosphate (Hol-P) | L-histidinol | Phosphatase activity (N-terminal). | |
| 7 | Histidinol-phosphate aminotransferase (HisC) | IAP + Glutamate | L-histidinol phosphate (Hol-P) | Transamination reaction. |
| 9 | Histidinol dehydrogenase (HisD) (Bifunctional) | L-histidinol | L-histidinal | First oxidation step. |
| 10 | L-histidinal | L-histidine | Second oxidation step. |
In prokaryotes, the genes encoding the histidine biosynthetic enzymes are typically clustered together in an operon, known as the his operon. slideshare.net This organization allows for coordinated regulation of all the genes required for the pathway. In Salmonella typhimurium and E. coli, the his operon consists of nine structural genes transcribed into a single polycistronic mRNA. slideshare.net Regulation occurs through two primary mechanisms:
Feedback Inhibition : The final product, L-histidine, acts as an allosteric inhibitor of the first enzyme in the pathway, ATP-phosphoribosyltransferase (HisG). wikipedia.org When histidine levels are high, it binds to the enzyme, inhibiting its activity and immediately halting the flow of metabolites through the pathway. slideshare.net
Transcriptional Attenuation : This is the principal mechanism for regulating the expression of the his operon. It modulates the level of transcription in response to the intracellular concentration of charged histidyl-tRNA. slideshare.net The operon's regulatory region, located upstream of the first structural gene, contains a "leader" sequence that encodes a short peptide. researchgate.net This leader peptide is notable for containing seven consecutive histidine codons. ucdavis.edu
When histidyl-tRNA levels are high, a ribosome quickly translates the leader peptide, which allows a specific mRNA secondary structure, the terminator stem-loop (or attenuator), to form. researchgate.netucdavis.edu This structure signals the RNA polymerase to terminate transcription before it reaches the structural genes. researchgate.net
When histidyl-tRNA levels are low, the ribosome stalls at the tandem histidine codons due to the scarcity of charged tRNA. researchgate.net This stalling prevents the formation of the terminator loop and instead favors an alternative anti-terminator hairpin structure. This allows RNA polymerase to proceed with transcription of the entire operon, leading to the synthesis of the histidine biosynthetic enzymes. researchgate.netucdavis.edu In Lactococcus lactis, regulation occurs at both the level of initiation and attenuation, allowing for a wide range of control over operon expression. nih.gov
The assembly of the L-histidine molecule draws atoms from several precursor molecules in a highly integrated process. The two primary substrates are ATP and PRPP. nih.govnih.gov The origin of the atoms in the final L-histidine structure is as follows:
Phosphoribosyl Pyrophosphate (PRPP) : Contributes five carbon atoms. Three of these form the amino acid backbone (the alpha-carbon, carboxyl carbon, and beta-carbon), while the other two become carbons 4 and 5 of the imidazole ring. nih.gov
Adenosine Triphosphate (ATP) : Provides one carbon atom (C2) and one nitrogen atom (N1) to the imidazole ring. nih.gov The rest of the ATP molecule is cleaved off and recycled into the purine biosynthesis pathway as AICAR. nih.gov
Glutamine : Donates the nitrogen atom at position 3 (N3) of the imidazole ring. nih.gov
Glutamate : Supplies the α-amino group of the histidine backbone via a transamination reaction. nih.gov
| Atom(s) in L-Histidine | Precursor Molecule |
|---|---|
| Cα, Cβ, Carboxyl C | PRPP |
| C4 and C5 of Imidazole Ring | PRPP |
| C2 of Imidazole Ring | ATP |
| N1 of Imidazole Ring | ATP |
| N3 of Imidazole Ring | Glutamine |
| α-Amino Group | Glutamate |
L-Histidine Catabolism and Derivative Formation
L-histidine can be degraded through several metabolic pathways or converted into other biologically active molecules. The primary catabolic route in mammals and bacteria leads to the formation of glutamate, while a key derivative is the biogenic amine histamine (B1213489). mdpi.com
The principal pathway for L-histidine degradation converts it into glutamate, which can then enter the citric acid cycle as α-ketoglutarate, classifying histidine as a glucogenic amino acid. wikipedia.orgnews-medical.net This pathway occurs primarily in the liver and skin. nih.gov
The key steps are:
Deamination : The pathway is initiated by the enzyme histidine ammonia-lyase (HAL), or histidase , which removes the α-amino group from L-histidine to produce ammonia (B1221849) and trans-urocanic acid. mdpi.comnih.gov This is the rate-limiting step in histidine catabolism. mdpi.com
Hydration : Urocanase then hydrates trans-urocanic acid to form 4-imidazolone-5-propionate. wikipedia.orgnih.gov
Ring Opening : The imidazole ring is opened by the enzyme imidazolonepropionase , which converts 4-imidazolone-5-propionate into N-formiminoglutamate (FIGLU). wikipedia.org
Formimino Group Transfer : In the final step, the formimino group is transferred from FIGLU to tetrahydrofolate (THF), a reaction catalyzed by glutamate formiminotransferase . This yields glutamate and N⁵-formimino-tetrahydrofolate, linking histidine catabolism to one-carbon metabolism. news-medical.netnih.govyoutube.com
In cases of histidase deficiency, an alternative minor pathway involving transamination can become more prominent, leading to the accumulation of imidazole-pyruvate, imidazole-lactate, and imidazole-acetate. mdpi.com
| Step | Enzyme | Intermediate Product |
|---|---|---|
| 1 | Histidine ammonia-lyase (Histidase) | trans-Urocanic acid |
| 2 | Urocanase | 4-Imidazolone-5-propionate |
| 3 | Imidazolonepropionase | N-formiminoglutamate (FIGLU) |
| 4 | Glutamate formiminotransferase | Glutamate |
L-histidine is the direct precursor for the synthesis of histamine, a potent biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission. nih.govnih.govfrontiersin.org
Biosynthesis : Histamine is synthesized from L-histidine in a single-step decarboxylation reaction. This reaction is catalyzed by the enzyme L-histidine decarboxylase (HDC) , which requires pyridoxal-5'-phosphate (a form of vitamin B6) as a cofactor. nih.gov This synthesis occurs in various cells, including mast cells, basophils, enterochromaffin-like cells in the stomach, and histaminergic neurons in the brain. nih.govfrontiersin.org Once synthesized, histamine is often stored in intracellular granules until a specific stimulus triggers its release. nih.gov
Turnover and Metabolism : After its release and physiological action, histamine is rapidly inactivated and metabolized by two main pathways to prevent excessive signaling. wikipedia.org
Oxidative Deamination : The enzyme diamine oxidase (DAO) , also known as histaminase, converts histamine into imidazole acetic acid. nih.govyoutube.com This pathway is prominent in the gastrointestinal tract. biocrates.com
Methylation : The enzyme histamine-N-methyltransferase (HNMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to histamine, forming N-tele-methylhistamine. nih.gov This is the primary pathway for histamine metabolism in the central nervous system. wikipedia.org The resulting N-tele-methylhistamine is further metabolized by monoamine oxidase B (MAO-B) to tele-methylimidazole acetic acid (t-MIAA). nih.gov
Only a very small percentage (2-3%) of histamine is excreted from the body unchanged. nih.govbiocrates.com The rate of histamine turnover can vary significantly between different tissues, reflecting the local activity of histaminergic systems. nih.gov
Formation and Metabolic Roles of L-Histidine-Containing Dipeptides (e.g., Carnosine, Anserine)
L-histidine serves as a crucial precursor for the synthesis of several biologically important dipeptides, most notably carnosine (β-alanyl-L-histidine) and its methylated derivative, anserine (B1665513) (β-alanyl-1-methyl-L-histidine). nih.govresearchgate.net These dipeptides are found in high concentrations in muscle and brain tissues. nih.govmdpi.com
The formation of carnosine is catalyzed by the enzyme carnosine synthase, which joins L-histidine and β-alanine in an ATP-dependent reaction. nih.govnih.gov Anserine is subsequently formed through the methylation of carnosine. researchgate.net
Metabolic Roles of L-Histidine-Containing Dipeptides:
pH Buffering: The imidazole ring of the histidine moiety in carnosine and anserine has a pKa value near physiological pH, making these dipeptides effective intracellular buffers. mdpi.com This is particularly important in muscle tissue during intense exercise, where they help to neutralize the accumulation of lactic acid. mdpi.com
Antioxidant Activity: Carnosine and anserine have demonstrated significant antioxidant properties, capable of scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. mdpi.comsemanticscholar.org
Metal Ion Chelation: These dipeptides can chelate divalent metal ions, such as copper and zinc, which can prevent them from participating in harmful free radical-generating reactions. mdpi.com
Enzyme Regulation: There is evidence to suggest that carnosine and related dipeptides can modulate the activity of certain enzymes, although the full extent of this role is still under investigation.
Table 1: Key L-Histidine-Containing Dipeptides and Their Functions
| Dipeptide | Precursors | Key Functions |
| Carnosine | L-Histidine, β-Alanine | pH buffering, antioxidant, metal ion chelation mdpi.comnih.govmdpi.com |
| Anserine | Carnosine (via methylation) | pH buffering, antioxidant researchgate.netsemanticscholar.org |
Generation and Significance of Methylated Histidine Derivatives (e.g., 1-Methylhistidine, 3-Methylhistidine, Ergothioneine)
In addition to the methylation of carnosine to form anserine, L-histidine itself and its residues within proteins can undergo methylation to form various derivatives with distinct biological significance.
1-Methylhistidine and 3-Methylhistidine:
1-Methylhistidine (1-MH) and 3-Methylhistidine (3-MH) are methylated forms of the amino acid histidine. rupahealth.combevital.no 3-MH is formed through the post-translational methylation of histidine residues in actin and myosin, the major contractile proteins in muscle. bevital.norupahealth.com When these muscle proteins are broken down, 3-MH is released and excreted in the urine, making it a useful biomarker for muscle protein catabolism. rupahealth.com In contrast, 1-MH is primarily derived from the dietary intake of anserine, a dipeptide found in meat, and is considered a biomarker for meat consumption. rupahealth.com
Ergothioneine is a unique sulfur-containing derivative of histidine, specifically a thio-histidine betaine. researchgate.net It is synthesized by various fungi and bacteria but not by plants or animals, who must acquire it through their diet. researchgate.netnih.gov The biosynthesis of ergothioneine from L-histidine is a multi-step enzymatic process. researchgate.net
Significance of Methylated Histidine Derivatives:
Biomarkers: As mentioned, 3-methylhistidine serves as an indicator of muscle protein breakdown, while 1-methylhistidine is a marker for dietary meat intake. rupahealth.comrupahealth.com
Antioxidant and Cytoprotective Agent: Ergothioneine is a potent antioxidant with significant cytoprotective roles. nih.govsciprofiles.com Its unique stability and the presence of a specific transporter in animal cells suggest its physiological importance. researchgate.net
Table 2: Overview of Methylated Histidine Derivatives
| Derivative | Precursor | Formation | Significance |
| 1-Methylhistidine | Anserine (dietary) | Breakdown of anserine | Biomarker for meat consumption rupahealth.com |
| 3-Methylhistidine | Histidine (in proteins) | Post-translational methylation of actin and myosin | Biomarker for muscle protein catabolism bevital.norupahealth.com |
| Ergothioneine | L-Histidine | Multi-step enzymatic synthesis in microbes | Potent antioxidant and cytoprotectant researchgate.netnih.gov |
Interrelationships with Core Cellular Metabolism
The metabolic pathways of L-histidine are deeply intertwined with fundamental cellular processes, including purine biosynthesis, nitrogen metabolism, and one-carbon metabolism. researchgate.net
Links to Purine Biosynthesis and Nitrogen Metabolism
The biosynthesis of L-histidine is directly linked to the de novo synthesis of purines through shared precursors and intermediates. researchgate.netnih.gov The starting materials for histidine biosynthesis are phosphoribosyl pyrophosphate (PRPP) and adenosine triphosphate (ATP). wikipedia.orgnih.gov
A key intermediate in the histidine biosynthetic pathway, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is also an intermediate in the purine biosynthesis pathway. nih.govresearchgate.net This connection highlights the coordinated regulation of these two essential metabolic routes. nih.gov
In terms of nitrogen metabolism, the degradation of histidine contributes to the cellular nitrogen pool. The initial step in histidine catabolism is the removal of the alpha-amino group as ammonia by the enzyme histidase. wikipedia.orgmdpi.com The remaining carbon skeleton is further metabolized, eventually yielding glutamate. news-medical.net
Integration with One-Carbon Metabolism
The catabolism of L-histidine is a significant source of one-carbon units for the tetrahydrofolate (THF) pool. nih.gov During the degradation of histidine, an intermediate called N-formiminoglutamate (FIGLU) is formed. news-medical.net The formimino group from FIGLU is then transferred to THF to form N5-formiminotetrahydrofolate, which can be converted to other one-carbon THF derivatives. nih.govnews-medical.net These one-carbon units are essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions. nih.gov
This integration with one-carbon metabolism underscores the importance of L-histidine not only as a building block for proteins but also as a contributor to the synthesis of other vital cellular components.
Enzymatic and Structural Roles of L Histidine in Biological Systems
L-Histidine as a Catalytic Residue in Enzyme Mechanisms
The imidazole (B134444) side chain of L-histidine is frequently found in the active sites of enzymes, where it plays a direct role in catalysis. Its ability to be protonated and deprotonated under physiological conditions allows it to facilitate several types of chemical reactions. technologynetworks.com
One of the most well-documented roles of L-histidine in enzyme catalysis is its function as a proton shuttle. wikipedia.orgacs.org In this capacity, the histidine residue facilitates the transfer of protons between the substrate, other amino acid residues in the active site, and solvent molecules. This is a key mechanistic step in the function of many hydrolases and transferases. wikipedia.org
For instance, in the active site of serine proteases like chymotrypsin (B1334515) and trypsin, a "catalytic triad" of serine, histidine, and aspartate residues is present. nih.gov The histidine residue acts as a general base, accepting a proton from the serine hydroxyl group, which enhances the nucleophilicity of the serine oxygen for its attack on the substrate's carbonyl carbon. wikipedia.orgnih.gov
In carbonic anhydrases, a histidine residue is essential for shuttling protons away from a zinc-bound water molecule. wikipedia.orgnih.gov This process regenerates the active form of the enzyme, allowing for the rapid conversion of carbon dioxide to bicarbonate. wikipedia.orgnih.gov The rate of this proton transfer can be remarkably efficient, exceeding 10^5 s⁻¹. nih.gov
The following table summarizes the role of L-histidine as a proton shuttle in selected enzymes.
| Enzyme Class | Specific Enzyme Example | Role of L-Histidine |
| Hydrolases | Chymotrypsin | Acts as a general base in the catalytic triad, accepting a proton from serine to activate it as a nucleophile. wikipedia.orgnih.gov |
| Hydrolases | Acetylcholinesterase | Participates in a catalytic triad, similar to chymotrypsin, to facilitate the hydrolysis of acetylcholine. nih.gov |
| Lyases | Carbonic Anhydrase | Shuttles protons away from the zinc-bound water molecule to regenerate the active site. wikipedia.orgnih.gov |
| Transferases | Lecithin Retinol Acyl Transferase | Two histidine residues are proposed to be essential for catalysis, potentially acting as general bases to facilitate nucleophilic attack. core.ac.uk |
The imidazole side chain of L-histidine is an excellent ligand for coordinating with metal ions, making it a common residue in the active sites of metalloenzymes. nih.govnih.gov The nitrogen atoms of the imidazole ring can donate lone pairs of electrons to form coordinate covalent bonds with transition metal ions. youtube.com This interaction is crucial for both the structure and catalytic function of these enzymes.
In hemoglobin and myoglobin (B1173299), a histidine residue, known as the proximal histidine, directly coordinates with the iron atom of the heme group. wikipedia.org This interaction is vital for the reversible binding of oxygen. Another histidine, the distal histidine, is located on the opposite side of the heme plane and influences the binding of ligands like oxygen and carbon monoxide. wikipedia.org
Many enzymes contain zinc in their active sites, where it is often coordinated by histidine residues. For example, in carbonic anhydrase, three histidine residues coordinate with the catalytic zinc ion. nih.gov This coordination polarizes the zinc-bound water molecule, facilitating its deprotonation.
The table below provides examples of metalloenzymes where L-histidine plays a key role in metal ion coordination.
| Metalloenzyme | Metal Ion | Function of L-Histidine |
| Hemoglobin | Iron (Fe²⁺) | The proximal histidine coordinates with the heme iron, essential for oxygen transport. wikipedia.org |
| Myoglobin | Iron (Fe²⁺) | Similar to hemoglobin, a proximal histidine coordinates with the heme iron for oxygen storage. wikipedia.org |
| Carbonic Anhydrase | Zinc (Zn²⁺) | Three histidine residues coordinate the zinc ion in the active site, which is crucial for catalytic activity. nih.gov |
| Cytochrome c Oxidase | Copper (Cu²⁺) | Histidine residues are involved in coordinating the copper ions at the CuB site. nih.gov |
Metal-histidine complexes are recurring motifs in proteins that participate in long-range electron transfer (ET). researchgate.net While the primary role is often seen as binding the metal cofactor, there is evidence to suggest that the histidine residue itself can actively participate in the electron transfer pathway. researchgate.net The imidazole ring can act as a bridge, mediating the transfer of electrons between other cofactors. Computational studies suggest that the nitrogen atoms of the histidine ring can exchange both protons and hydrogen atoms with redox partners, indicating a potential mechanism for proton-assisted electron transfer. researchgate.net
Metal Ion Chelation by L-Histidine
L-histidine can form stable complexes with a variety of divalent cations, including zinc (Zn²⁺), copper (Cu²⁺), iron (Fe²⁺), and manganese (Mn²⁺). nih.govnih.govmdpi.com The imidazole nitrogen atoms, along with the α-amino and carboxyl groups, can participate in coordinating the metal ion. nih.gov The stoichiometry and stability of these complexes can vary depending on the metal ion and the pH of the solution. researchgate.netmdpi.com For instance, research has shown that Cu²⁺ exhibits a very strong affinity for L-histidine. researchgate.net
The interaction between L-histidine and these metal ions is stereospecific, with the L-enantiomer being more effective in forming complexes that can be recognized by cellular transport systems. nih.gov Studies on human erythroleukemic cells have demonstrated that L-histidine stimulates the uptake of zinc and manganese, with the metal-bis-histidine complex being the likely substrate for the transporter. nih.gov
The following table outlines the stability constants (Log β) for the formation of L-histidine complexes with various divalent metal ions, indicating the strength of the interaction. Higher values denote more stable complexes.
| Metal Ion | ML Complex (Log β₁) | ML₂ Complex (Log β₂) |
| Copper (Cu²⁺) | 10.2 | 18.3 |
| Nickel (Ni²⁺) | 8.7 | 15.6 |
| Zinc (Zn²⁺) | 6.5 | 11.9 |
| Cobalt (Co²⁺) | 6.9 | 12.4 |
| Iron (Fe²⁺) | < 6.0 | Not available |
| Manganese (Mn²⁺) | < 4.0 | Not available |
| Note: Stability constants are approximate and can vary with experimental conditions. |
The chelation of metal ions by L-histidine has important implications for their bioavailability and movement within the body. The formation of L-histidine-metal complexes can facilitate the transport of metal ions across cell membranes. nih.govcreative-peptides.com For example, it has been suggested that L-histidine can enhance the transport of zinc across the brain endothelium. creative-peptides.com
In some biological systems, L-histidine may play a protective role against metal toxicity. By chelating excess metal ions, it can prevent them from participating in harmful reactions, such as the Fenton reaction which generates free radicals. mdpi.comcreative-peptides.com Research in Brucella abortus suggests that histidine may serve as a primary defense mechanism against copper toxicity. izs.it
Post-Translational Modifications of L-Histidine Residues
L-histidine residues within proteins are subject to a variety of post-translational modifications (PTMs) that expand their functional capabilities beyond those of the standard 20 amino acids. nih.gov These modifications are often dynamic and play crucial roles in regulating cellular processes. nih.govbohrium.com
Enzymology and Biological Impact of Histidine Methylation
Histidine methylation (Hme) is an important post-translational modification that was considered elusive for decades but has recently gained significant attention. nih.govnih.gov This modification involves the addition of methyl groups to one of the two nitrogen atoms (N1 or N3) in the imidazole ring of a histidine residue, forming 1-methylhistidine (1MeH) or 3-methylhistidine (3MeH), respectively. nih.govbiorxiv.org This process is catalyzed by S-adenosyl-L-methionine (AdoMet)-dependent protein histidine methyltransferases (PHMTs). nih.gov
The discovery of human PHMTs, such as SETD3 and METTL9, has been pivotal in understanding the scope of histidine methylation. nih.govbiorxiv.orgnih.gov SETD3 has been identified as the primary enzyme responsible for the N3-methylation of histidine 73 on β-actin, a modification that influences cytoskeletal dynamics and smooth muscle contraction. nih.govelifesciences.org METTL9 catalyzes the N1-methylation of histidine residues within "His-x-His" (HxH) motifs, which are often found in metal-binding proteins. nih.govresearchgate.net This methylation can affect the chelation of divalent metal ions like Zn2+. nih.govresearchgate.net Histidine methylation is now understood to be a widespread modification in human cells and tissues, regulating key cellular functions including protein translation and cytoskeletal dynamics. nih.govbohrium.comnih.gov
| Enzyme | Methylation Site | Key Substrate(s) | Biological Function |
|---|---|---|---|
| SETD3 | N3-histidine | β-actin (His73) | Regulates cytoskeletal dynamics, muscle differentiation. nih.govelifesciences.org |
| METTL9 | N1-histidine | Proteins with "HxH" motifs (e.g., SLC39A7, S100A9) | Involved in zinc transport, regulation of ER stress and innate immunity. nih.gov |
| METTL18 | N3-histidine | Ribosomal protein RPL3 | Function related to protein translation. researchgate.net |
Mechanisms and Consequences of Histidine Phosphorylation
Histidine phosphorylation (pHis) is a reversible PTM that is crucial for signal transduction in all domains of life. nih.gov Unlike the more stable phosphoester bonds on serine, threonine, and tyrosine, the phosphoramidate (B1195095) (P-N) bond in pHis is labile, particularly in acidic conditions and at high temperatures. nih.gov This instability has made pHis challenging to study, leading to its underrepresentation in phosphoproteomic analyses. nih.govmdpi.com
Phosphorylation can occur on either the N1 or N3 nitrogen of the imidazole ring, resulting in two isomers: 1-pHis and 3-pHis. nih.govmdpi.com In mammals, the NME (non-metastatic cell) family of proteins, specifically NME1 and NME2, are the primary known histidine kinases. mdpi.com They catalyze the transfer of a phosphate (B84403) group from ATP to a histidine residue. wikipedia.org The dephosphorylation is carried out by specific phosphohistidine (B1677714) phosphatases such as PHPT1, LHPP, and PGAM5. mdpi.com
Histidine phosphorylation regulates a variety of cellular processes. For example, the phosphorylation of a histidine residue in the potassium ion channel KCa3.1 relieves copper-mediated inhibition, thereby activating the channel. nih.gov It also plays a role in regulating G-protein signaling, cell metabolism, and mitotic events. nih.govmdpi.com The reversible nature of this modification allows for rapid switching of protein activity in response to cellular signals. nih.gov
| Enzyme Family | Specific Enzyme | Function | Known Substrates/Targets |
|---|---|---|---|
| Histidine Kinases | NME1 | Phosphorylates histidine residues. | KCa3.1, TRPV5, GNB1, ACLY, SCSα. nih.govmdpi.com |
| NME2 | Phosphorylates histidine residues. | KCa3.1, GNB1. mdpi.com | |
| Phosphohistidine Phosphatases | PHPT1 | Dephosphorylates 3-pHis residues. | GNB1, KCa3.1, TRPV5, ACLY. nih.gov |
| LHPP | Dephosphorylates NME1/2. | NME1, NME2. mdpi.com | |
| PGAM5 | Mitochondrial pHis phosphatase. | NME2. nih.govmdpi.com |
Other Covalent Modifications and Their Functional Implications
Beyond methylation and phosphorylation, histidine residues can undergo other covalent modifications with significant functional consequences. Histidine is a frequent target for modification by reactive electrophiles due to the nucleophilicity of its imidazole side chain, which is often unprotonated at physiological pH. nih.govresearchgate.net
One area of growing interest is the covalent targeting of histidine residues in drug development. nih.govrsc.org Electrophiles like aryl fluorosulfates and sulfonyl fluorides have been shown to form stable covalent bonds with histidine. rsc.orgacs.org This strategy has been used to design irreversible inhibitors that can offer enhanced potency and a longer duration of action compared to reversible binders. nih.govrsc.org For instance, researchers have successfully designed peptides containing aryl fluorosulfates to covalently target a specific histidine (His224) in the binding pocket of the anti-apoptotic protein Mcl-1, a promising target in cancer therapy. acs.org
Histidine residues are also susceptible to modification by products of cellular processes like lipid peroxidation. nih.gov For example, 4-hydroxynonenal (B163490) (HNE), a reactive aldehyde produced during the peroxidation of lipids, can react with histidine residues. nih.gov This modification involves a Michael addition of the imidazole nitrogen to the unsaturated bond of HNE, which can lead to altered protein structure and function and is associated with oxidative stress-related pathology. nih.gov
Contribution to Protein Structure, Stability, and Dynamics
The unique physicochemical properties of the L-histidine side chain, including its aromaticity and its pKa near physiological pH, allow it to play multifaceted roles in defining protein structure, ensuring stability, and mediating dynamic processes. nih.govnih.gov
Role in Protein Folding and Conformational Integrity
Histidine contributes to the stability of protein structures through a variety of interactions. Its amphiphilic nature is particularly important for proteins that reside in or interact with cellular membranes. nih.gov While considered a polar amino acid, its imidazole ring also has aromatic character, allowing it to participate in stabilizing π-π stacking and cation-π interactions with other aromatic residues or charged groups. nih.gov
The protonation state of the imidazole ring is a key determinant of its structural role. The ability to switch between a neutral and a positively charged state allows histidine to act as a "pH sensor," enabling proteins to undergo conformational changes in response to shifts in the local pH environment. pnas.org This property is critical for the function of proteins like hemoglobin and certain HLA-DR molecules, where histidine-mediated switches control ligand release. pnas.org In transmembrane proteins, while less frequent than other aromatic residues at the membrane interface, histidine's ability to engage in electrostatic interactions with lipid headgroups is vital for proper folding and stability. nih.gov Furthermore, histidine can stabilize protein formulations, such as those for monoclonal antibodies, by shielding hydrophobic regions on the protein surface from the solvent, thereby preventing aggregation. acs.org
Modulation of Protein-Ligand Interactions
Histidine is one of the most common amino acids found in protein-ligand binding sites and enzyme active sites. nih.gov Its versatility allows it to engage in a wide array of interactions to recognize and bind ligands with high specificity. chinaaminoacid.com The imidazole side chain can act as both a hydrogen bond donor and acceptor, facilitating precise interactions with ligands. nih.govnih.govacs.org
Its ability to coordinate with metal ions is a fundamental aspect of its role in protein function. chinaaminoacid.comwikipedia.org The nitrogen atoms in the imidazole ring serve as excellent ligands for metal ions such as zinc, copper, and iron, which are often essential cofactors for enzymatic catalysis. nih.govchinaaminoacid.comyoutube.com A classic example is the coordination of the iron atom in the heme group of hemoglobin and myoglobin by a histidine residue, which is essential for oxygen transport. chinaaminoacid.com
Furthermore, the protonation state of histidine can be critical for ligand binding and release. nih.gov In an unprotonated state, the imidazole ring can participate in favorable cation-π interactions, but when protonated, these interactions become repulsive, potentially triggering the release of a bound cation or ligand. nih.gov This dynamic behavior makes histidine a key player in modulating the affinity and specificity of protein-ligand interactions in response to the cellular environment. nih.govacs.org
| Interaction Type | Description | Structural/Functional Role |
|---|---|---|
| Hydrogen Bonding | The imidazole ring can act as both a hydrogen bond donor and acceptor. nih.gov | Stabilizes protein secondary and tertiary structures; positions ligands in binding pockets. nih.govacs.org |
| Metal Ion Coordination | Nitrogen atoms of the imidazole ring act as ligands for metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺). chinaaminoacid.comwikipedia.org | Essential for the catalytic activity of metalloenzymes; structural role in zinc fingers; oxygen binding in hemoglobin. nih.govchinaaminoacid.com |
| Electrostatic Interactions (pH-dependent) | The side chain can be neutral or positively charged depending on the pH. nih.gov | Acts as a pH-sensitive switch for conformational changes and ligand release; forms salt bridges. pnas.org |
| π-π Stacking | Interaction between the aromatic imidazole ring and other aromatic side chains (Phe, Tyr, Trp). nih.gov | Contributes to protein stability and conformational integrity. nih.gov |
| Cation-π Interactions | Interaction of the electron-rich imidazole ring with cations (e.g., Lys⁺, Arg⁺, metal ions). nih.gov | Stabilizes protein structure and protein-ligand complexes. nih.gov |
L Histidine S Engagement in Fundamental Cellular and Biological Processes
Cellular pH Buffering and Acid-Base Homeostasis
The imidazole (B134444) ring of L-histidine is uniquely suited to function as a highly effective biological pH buffer. nih.gov With a pKa value of approximately 6.0, it can readily accept or donate protons at physiological pH, thereby resisting changes in intracellular and extracellular pH. wikipedia.orgnih.gov This buffering capacity is crucial for maintaining the narrow pH range required for optimal enzyme activity and cellular function.
Histidine-containing dipeptides, such as carnosine and anserine (B1665513), are particularly potent buffers in muscle and brain tissue. nih.govnih.gov During intense anaerobic exercise, the accumulation of lactic acid can lead to a significant drop in intracellular pH. Carnosine, synthesized from β-alanine and L-histidine, plays a vital role in buffering the excess protons, thus delaying muscle fatigue. nih.govresearchgate.net
| Compound | pKa of Imidazole Group | Primary Location | Buffering Role |
| Free L-Histidine | ~6.0-6.2 | General circulation, cellular fluids | General physiological pH buffering. nih.gov |
| L-Histidine (in proteins) | ~6.5 | Throughout all proteins | Local pH buffering within protein microenvironments. nih.gov |
| Carnosine | ~7.0 | Skeletal muscle, brain | Buffering of lactic acid during anaerobic exercise. nih.gov |
| Anserine | ~7.1 | Skeletal muscle, brain | Similar to carnosine, contributes to pH homeostasis in muscle. nih.gov |
Reactive Species Scavenging and Antioxidant Mechanisms
L-histidine and its derivatives are effective scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus contributing to the cellular antioxidant defense system. nih.govresearchgate.net The imidazole ring can directly quench singlet oxygen and hydroxyl radicals, some of the most damaging free radicals in biological systems. mdpi.comresearchgate.net
The antioxidant activity of histidine is also mediated through its ability to chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺). nih.govnih.gov These metal ions can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. By sequestering these metals, histidine prevents the formation of these damaging species. nih.gov
Furthermore, L-histidine supplementation has been shown to enhance the expression and activity of key antioxidant enzymes, such as catalase and glutathione (B108866) peroxidase, providing another layer of protection against oxidative stress. mdpi.com In the context of non-alcoholic liver injury, a synthesized dimeric form of histidine, H-bihistidine, has demonstrated strong free radical scavenging capabilities. nih.govmdpi.com
Modulation of Cellular Signaling Pathways
L-histidine is a precursor to histamine (B1213489), a critical signaling molecule involved in a wide array of physiological processes, including immune responses, neurotransmission, and gastric acid secretion. nih.govcaringsunshine.com The conversion of histidine to histamine is catalyzed by the enzyme histidine decarboxylase. nih.gov
Histidine residues within proteins are also key players in signal transduction. Histidine kinases are a class of enzymes that autophosphorylate on a conserved histidine residue in response to environmental stimuli. chinaaminoacid.com This phosphorylation event initiates a phosphorelay cascade that ultimately leads to a cellular response. This "two-component" signaling system is particularly prevalent in prokaryotes, where it regulates processes like chemotaxis and osmoregulation. nih.gov
While the role of histidine phosphorylation in mammalian cell signaling has been a subject of debate, some research suggests its involvement in specific pathways. uu.nl For instance, the β-subunit of trimeric G-proteins can undergo histidine phosphorylation, which may represent a non-receptor-dependent mechanism for G-protein activation. nih.gov
Regulation of Gene Expression and Transcriptomic Responses
L-histidine levels can influence the expression of genes involved in its own biosynthesis and metabolism through various regulatory mechanisms. In bacteria like Escherichia coli and Corynebacterium glutamicum, the histidine biosynthesis (his) operon is regulated by a transcriptional attenuation mechanism. nih.govnih.gov This involves a leader sequence in the mRNA that can form alternative secondary structures, either allowing or terminating transcription based on the availability of charged tRNAHis. cdnsciencepub.com
In some Gram-positive bacteria, a T-box riboswitch is employed to regulate histidine metabolism genes. nih.gov This RNA element directly binds to uncharged tRNAHis, leading to an antitermination event that allows for the transcription of downstream genes. cdnsciencepub.com
Furthermore, studies have shown that L-histidine can modulate the transcriptomic profile of organisms in response to stress. In maize roots under salt stress, histidine treatment led to significant changes in the expression of genes involved in plant hormone signal transduction, glycolysis, and nitrogen metabolism. frontiersin.org In Streptococcus thermophilus, the presence of histidine, along with other amino acids, was found to upregulate the transcript levels of genes involved in exopolysaccharide biosynthesis. frontiersin.org
Influence on Cellular Growth and Developmental Processes
Microbial Growth and Biofilm Formation
L-histidine can have a significant impact on microbial growth and the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix. The effect of histidine can be species-specific.
For instance, in the flor yeast Saccharomyces cerevisiae, L-histidine has been shown to inhibit biofilm formation and adhesion to polystyrene surfaces. nih.gov This inhibitory effect is associated with modifications to the cell wall, specifically an increase in protein mannosylation. nih.gov
Conversely, in some bacteria, histidine metabolism is crucial for biofilm formation. In Staphylococcus xylosus, sub-inhibitory concentrations of the antibiotic cefquinome (B211414) were found to inhibit biofilm formation by targeting proteins in the histidine metabolism pathway. frontiersin.org Deletion of the hisB gene, which is involved in histidine biosynthesis, severely impaired biofilm formation, and this could be restored by the addition of exogenous histidine. frontiersin.org In Pseudomonas aeruginosa, while D-histidine has been shown to inhibit biofilm formation, high concentrations of L-histidine actually promoted swarming and swimming motility, which are often precursors to biofilm development. d-nb.infonih.gov
| Organism | Effect of L-Histidine on Biofilm Formation | Proposed Mechanism |
| Saccharomyces cerevisiae (flor yeast) | Inhibition | Induces modifications to the cell wall, increasing protein mannosylation. nih.gov |
| Staphylococcus xylosus | Essential for formation | Histidine biosynthesis pathway is a target for biofilm inhibition. frontiersin.org |
| Pseudomonas aeruginosa | Promotion (at high concentrations) | Enhances swarming and swimming motility. d-nb.info |
Plant Development and Stress Responses (e.g., Salt Tolerance)
L-histidine plays a critical role in plant growth, development, and the response to abiotic stresses such as high salinity. frontiersin.org It is involved in the chelation and transport of metal ions, which is essential for maintaining ion homeostasis. researchgate.net
Recent research has highlighted the protective role of L-histidine against salt stress in maize. nih.gov Exogenous application of histidine was found to ameliorate the negative effects of salt stress on root growth. nih.gov This is achieved, in part, by enhancing the plant's antioxidant defense system. Histidine treatment increased the activities of superoxide (B77818) dismutase, peroxidase, and catalase, while reducing the accumulation of harmful reactive oxygen species like superoxide anion and hydrogen peroxide. frontiersin.org
Transcriptome analysis of maize roots under salt stress revealed that histidine treatment significantly altered the expression of genes involved in crucial pathways for stress adaptation, including plant hormone signaling and nitrogen metabolism. frontiersin.orgresearchgate.net This suggests that histidine may act as a signaling molecule that orchestrates a broad defensive response to salinity.
In Vitro Oocyte Maturation and Embryonic Development
L-histidine, an essential amino acid, plays a significant role in various biological processes, including the development and maturation of oocytes and the subsequent stages of embryonic development in vitro. Research into the supplementation of culture media with L-histidine has provided insights into its effects on oocyte competence and the ability of embryos to reach key developmental milestones.
Studies conducted on buffalo oocytes have demonstrated that the addition of L-histidine to maturation media can significantly influence developmental outcomes. The effectiveness of L-histidine appears to be dependent on both its concentration and the type of culture medium used.
When Synthetic Oviductal Fluid (SOF) was used as the maturation medium, supplementation with L-histidine at a concentration of 0.5 mg/ml resulted in a statistically significant improvement in the in vitro maturation (IVM) rate of oocytes compared to control groups without supplementation. nih.govnih.gov Specifically, the maturation rate increased to 75.5% in the supplemented group, a notable rise from 46.9% in the control group. nih.gov This particular concentration also yielded higher rates of cleavage and subsequent development to the morula and blastocyst stages. nih.gov
Conversely, when FertiCult medium was supplemented with L-histidine at concentrations of 0.5, 1, and 3 mg/ml, there was no significant enhancement observed in the rates of IVM, in vitro fertilization (IVF), cleavage, or in vitro cultivation (IVC) percentages when compared to the corresponding control group. nih.govnih.govresearchgate.net However, it is noteworthy that while embryos in the control group failed to develop to the morula or blastocyst stage, the addition of L-histidine to the FertiCult fertilization media did facilitate embryonic development through to the blastocyst stage. researchgate.net
These findings underscore the potential of L-histidine to enhance the quality of in vitro-produced embryos by improving the initial oocyte maturation process, which is a critical determinant of successful embryonic development. nih.govresearchgate.net
Research Findings on L-Histidine Supplementation in Buffalo Oocyte Culture
The following tables present data from a study investigating the effects of different concentrations of L-histidine on buffalo oocyte maturation and embryonic development in two different culture media: Synthetic Oviductal Fluid (SOF) and FertiCult.
Table 1: Effect of L-Histidine in Synthetic Oviductal Fluid (SOF) Medium
| L-Histidine Concentration | Oocytes Matured / Total Oocytes (%) | Cleavage Rate (%) | Morula Rate (%) | Blastocyst Rate (%) |
| Control (0 mg/ml) | 15 / 32 (46.9%) | 53.1% | 0.0% | 0.0% |
| 0.5 mg/ml | 108 / 143 (75.5%) | 62.0% | 40.7% | 31.5% |
| 1 mg/ml | 54 / 80 (67.5%) | 55.6% | 33.3% | 24.1% |
| 3 mg/ml | 47 / 75 (62.7%) | 51.1% | 29.8% | 19.1% |
Data sourced from a study on buffalo oocytes. The results indicate a significant improvement in oocyte maturation at 0.5 mg/ml L-histidine concentration in SOF medium (P ≤ 0.01). nih.gov
Table 2: Effect of L-Histidine in FertiCult Medium
| L-Histidine Concentration | Oocytes Matured / Total Oocytes (%) | Cleavage Rate (%) | Morula Rate (%) | Blastocyst Rate (%) |
| Control (0 mg/ml) | 18 / 35 (51.4%) | 54.3% | 0.0% | 0.0% |
| 0.5 mg/ml | 45 / 82 (54.9%) | 57.8% | 33.3% | 24.4% |
| 1 mg/ml | 43 / 81 (53.1%) | 55.8% | 30.2% | 20.9% |
| 3 mg/ml | 41 / 80 (51.3%) | 53.7% | 26.8% | 17.1% |
Data sourced from a study on buffalo oocytes. The addition of L-histidine to FertiCult media did not significantly improve maturation or development rates compared to the control, but it did enable development to the blastocyst stage, which was absent in the control group. nih.govnih.govresearchgate.net
Advanced Analytical and Methodological Approaches in L Histidine Research
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are fundamental to the separation and quantification of L-histidine from complex matrices. These methods leverage the physicochemical properties of L-histidine to achieve high-resolution separation and accurate measurement.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids, including L-histidine. Various HPLC methods have been developed to accommodate the diverse sample types and analytical goals of L-histidine research.
Reverse-phase HPLC (RP-HPLC) is a commonly employed technique. One such method allows for the analysis of L-histidine hydrochloride monohydrate using a simple mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.com Mixed-mode chromatography, which combines reverse-phase and ion-exchange properties on a single column, offers enhanced selectivity for separating L-histidine and its derivatives, such as histidine methyl ester dihydrochloride. sielc.com These compounds can be detected at low UV wavelengths, typically around 200 nm. sielc.com
For the simultaneous quantification of L-histidine and other amino acids in dietary supplements, an HPLC-UV method has been optimized without the need for pre- or post-column derivatization. nih.govacs.org This approach utilizes a C18 column with a gradient elution of a phosphate (B84403) buffer and acetonitrile, with detection at 225 nm. acs.org The method has been validated for linearity, precision, and recovery, demonstrating its robustness for quality control applications. nih.govacs.org
A specific HPLC method for analyzing raw materials of histidine and its monohydrochloride salt involves a C18 separation column with a mobile phase of an ammonium (B1175870) sulfate (B86663) buffer solution mixed with an organic phase of methanol (B129727) and acetonitrile. google.com Detection is set at a wavelength of 205 nm. google.com
Below is an interactive data table summarizing various HPLC methodologies for L-histidine analysis.
| Method Type | Column | Mobile Phase | Detection Wavelength | Analytes | Reference |
| Reverse Phase | Primesep 100 (Mixed-mode) | Acetonitrile/Water with Sulfuric Acid | 200 nm | Histidine, Histidine Methyl Ester Dihydrochloride | sielc.comsielc.com |
| Reverse Phase | C18 | Phosphate Buffer (pH 7.4) and Acetonitrile (Gradient) | 225 nm | L-histidine and 9 other amino acids | nih.govacs.org |
| Reverse Phase | Agilent Zorbax Eclipse Plus C18 | Ammonium sulfate buffer with Methanol and Acetonitrile | 205 nm | Histidine, Histidine monohydrochloride, Arginine, Lysine hydrochloride | google.com |
Ion Exchange Chromatography (IEC) Applications
Ion Exchange Chromatography (IEC) is a powerful technique for the separation of ionizable molecules like L-histidine, based on their net charge. nih.gov The imidazole (B134444) side chain of histidine has a pKa around 6.0, allowing it to be positively charged, neutral, or negatively charged depending on the pH. This property is exploited in IEC for its separation from other amino acids. ucl.ac.uk
In IEC, a column is packed with a resin that has charged functional groups. jordilabs.com For the separation of amino acids, which are often analyzed as cations, a cation exchange resin (e.g., with sulfonate groups) is typically used. reddit.com Proteins and amino acids with different net charges at a given pH will interact with the resin to varying degrees. ucl.ac.uk Molecules with a higher charge density will bind more strongly. ucl.ac.uk
Elution of the bound molecules can be achieved by changing the pH of the mobile phase, which alters the charge on the analyte, or by increasing the ionic strength of the buffer (e.g., with a salt gradient), which weakens the ionic interactions between the analyte and the resin. ucl.ac.uk Post-column derivatization with reagents like ninhydrin (B49086) is often employed to detect the separated amino acids, as they lack a strong chromophore for direct UV detection at higher wavelengths. 193.16.218 IEC is considered a robust and reliable method for amino acid analysis in various samples, including protein hydrolysates and biological fluids. 193.16.218
Spectroscopic Characterization of L-Histidine and Its Interactions
Spectroscopic techniques are invaluable for probing the structural details of L-histidine and its interactions with other molecules at a molecular level. These methods provide insights into electronic structure, conformation, and the dynamics of intermolecular associations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions of L-histidine at an atomic resolution. ¹H NMR can be used to study the binding of L-histidine with other molecules by observing changes in the chemical shifts of the protons, particularly those on the imidazole ring. researchgate.net For instance, the interaction between L-histidine and glucuronic acid has been studied by monitoring the chemical shift modifications of the imidazole ring protons upon addition of the uronic acid. researchgate.net
¹⁵N NMR relaxation and cross-correlation data can provide detailed insights into the mobility of histidine side chains. nih.gov Such studies have been used to analyze the dynamics of histidine residues in zinc-finger proteins interacting with DNA. These experiments revealed that the zinc-coordinating histidine side chains that directly interact with DNA phosphates are significantly restricted in their mobility. nih.gov
Furthermore, NMR is instrumental in determining the protonation states of histidine residues in proteins. nih.gov The unique combination of ¹⁵N and ¹³C chemical shifts of the imidazole moiety is indicative of the different protonation states (doubly protonated, neutral tautomers). uni-halle.de Solid-state MAS (Magic Angle Spinning) NMR is a viable alternative to solution NMR for determining the tautomeric state of histidines. nih.gov
Circular Dichroism (CD) for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. biu.ac.il It is an excellent technique for rapidly evaluating the secondary structure and folding properties of proteins and peptides containing L-histidine. nih.gov
The peptide bond is the main chromophore that absorbs in the far-UV region (180-240 nm), and its CD spectrum provides information about the protein's secondary structure (e.g., α-helix, β-sheet). biu.ac.ilmit.edu The aromatic side chains of amino acids, including the imidazole ring of histidine, contribute to the CD spectrum in the near-UV region (240-320 nm). mit.edu
CD can be used to monitor conformational changes in molecules upon interaction with L-histidine. For example, the role of L-histidine in the activity and structural formation of a deoxyribozyme was analyzed using CD. nih.gov The study measured the conformational changes in the deoxyribozyme under varying concentrations of L-histidine, and the binding constant for the L-histidine-induced conformational change was determined. nih.gov Theoretical calculations of two-photon circular dichroism (TPCD) spectra of L-histidine in different secondary structures (α–helix, β-strand, and random coil) can provide unique signatures in the far-UV region, offering a deeper understanding of peptide and protein structures. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the detection and quantification of molecules that absorb light in the UV and visible regions of the electromagnetic spectrum. L-histidine itself has an absorbance maximum in the ultraviolet region, typically around 211 nm. photochemcad.com This property is utilized for its direct detection in HPLC analysis. sielc.com
UV-Vis spectrophotometry is also the basis for various colorimetric assays for L-histidine. A label-free colorimetric detection method for L-histidine is based on the inhibition of the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB) in a system triggered by copper ions. nih.gov In the presence of Cu²⁺, TMB is oxidized by hydrogen peroxide, producing a blue-colored product. L-histidine can coordinate with Cu²⁺, inhibiting this reaction and leading to a decrease in absorbance, which can be measured to quantify L-histidine. nih.gov
The formation of complexes between L-histidine and metal ions can also be monitored by UV-Vis spectroscopy. The complexation of L-histidine with Co²⁺ and Ni²⁺ ions results in new absorbance bands in the visible region, confirming the formation of the metal-L-histidine complex. researchgate.net Similarly, the interaction of L-histidine with porphyrin-based sensors can lead to distinct changes in the UV-Vis absorption spectrum, which can be used for enantioselective discrimination. nih.gov The lower cutoff wavelengths of various L-histidine derivatives have also been characterized using UV-Vis absorbance spectra. researchgate.net
The following table presents a summary of the spectroscopic techniques used in L-histidine research.
| Technique | Application | Key Findings/Parameters | Reference |
| NMR Spectroscopy | Interaction Studies | Chemical shift changes in imidazole ring protons upon binding. | researchgate.net |
| Side Chain Dynamics | Restricted mobility of histidine side chains in protein-DNA complexes. | nih.gov | |
| Protonation State Determination | Unique ¹⁵N and ¹³C chemical shifts for different protonation states. | nih.govuni-halle.de | |
| Circular Dichroism (CD) | Conformational Analysis | Monitoring L-histidine-induced conformational changes in a deoxyribozyme. | nih.gov |
| Secondary Structure | Provides information on the secondary structure of proteins containing histidine. | nih.govmit.edu | |
| UV-Vis Spectrophotometry | Direct Detection | Absorbance maximum of L-histidine around 211 nm. | photochemcad.com |
| Colorimetric Assays | Detection based on inhibition of TMB oxidation by L-histidine-Cu²⁺ complex. | nih.gov | |
| Complexation Studies | Formation of new absorbance bands upon complexation with metal ions. | researchgate.net |
Mass Spectrometry for Metabolomic and Proteomic Analysis
Mass spectrometry (MS) has become an indispensable tool for both metabolomic and proteomic investigations of L-histidine. In metabolomics, MS-based platforms, often coupled with liquid chromatography (LC-MS), enable the sensitive and specific quantification of L-histidine and its derivatives in complex biological matrices. uniud.itnih.gov These techniques have been instrumental in identifying L-histidine as a potential biomarker in various conditions and in profiling metabolic shifts in response to L-histidine treatment. uniud.it For instance, an ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) approach has been used to analyze urine samples, revealing alterations in histidine metabolism associated with irritable bowel syndrome. uniud.it Similarly, LC-MS systems have been employed to conduct metabolomic profiling of bovine mammary epithelial cells treated with L-histidine, identifying numerous differentially regulated endogenous metabolites.
In the realm of proteomics, MS is critical for studying post-translational modifications (PTMs) involving histidine residues, which are often challenging to detect. nih.govsemanticscholar.org Histidine phosphorylation, for example, is a crucial but understudied PTM. Advanced MS-based strategies have been developed to enrich and identify phosphohistidine (B1677714) (pHis) peptides from complex cell lysates. nih.gov These methods have led to the identification of thousands of pHis sites, providing insights into their roles in cellular signaling. nih.govsemanticscholar.org Furthermore, proteomic analyses have been applied to investigate other histidine modifications, such as histidine methylation, revealing its role in coordinating metabolic processes. nih.gov
| Analytical Platform | Biological Matrix | Key Findings Related to L-Histidine | Reference |
|---|---|---|---|
| UPLC-QTOF-MS | Human Urine | Identified L-histidine as part of a five-metabolite panel for discriminating between IBS patients and healthy controls. Revealed disturbances in histidine metabolism pathways in IBS. | uniud.it |
| UHPLC-QTOF-MS | Bovine Mammary Epithelial Cells | Identified 34 endogenous metabolites that were significantly altered upon L-histidine treatment, including 16 upregulated and 18 downregulated metabolites. | |
| HILIC-MS/MS | Human Plasma | Developed a highly sensitive and specific method for the simultaneous quantitative analysis of 48 amino acids, including L-histidine, without cumbersome derivatization steps. | nih.gov |
Molecular Biology and Genetic Engineering Approaches
Molecular biology and genetic engineering techniques have revolutionized the study of L-histidine, enabling precise manipulation of its biosynthetic pathways and the analysis of structure-function relationships of histidine-containing proteins.
Gene knockout and overexpression studies in various model organisms have been fundamental in dissecting the L-histidine biosynthetic pathway and its physiological importance. In the plant Arabidopsis thaliana, a systematic screen of insertion mutants identified several genes in the histidine biosynthesis pathway (HISN2, HISN3, HISN4, HISN6A). Knockouts of these genes resulted in an embryo-defective phenotype, highlighting the essential role of de novo histidine synthesis for plant development. nih.gov Similarly, in the parasite Trypanosoma cruzi, CRISPR-Cas9-mediated knockout of the gene for histidine ammonia-lyase, the first enzyme in the histidine degradation pathway, abolished the parasite's ability to use histidine as a carbon source and diminished its infectivity in vitro. nih.gov
Conversely, overexpression of genes in the histidine biosynthesis operon is a common strategy in metabolic engineering to increase L-histidine production. In Escherichia coli and Corynebacterium glutamicum, targeted overexpression of rate-limiting enzymes, often combined with the knockout of competing pathway genes, has led to significant enhancements in L-histidine titers.
| Organism | Gene(s) Targeted | Approach | Key Outcome/Phenotype | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana | HISN2, HISN3, HISN4, HISN6A | Gene Knockout (Insertion Mutants) | Seed abortion and embryo-defective phenotype, rescuable by external histidine supplementation. | nih.gov |
| Trypanosoma cruzi | Histidine ammonia-lyase (HAL) | Gene Knockout (CRISPR-Cas9) | Abolished histidine metabolism, compromising energy production from histidine and reducing in vitro infection capability. | nih.gov |
| Escherichia coli | Histidine biosynthesis genes | Overexpression | Significantly increased production of L-histidine from glucose. | |
| Corynebacterium glutamicum | ATP phosphoribosyltransferase (hisG), PRPP synthetase | Overexpression & Gene Knockout (pgi) | Alleviated feedback inhibition and increased L-histidine accumulation. |
Site-directed mutagenesis is a powerful technique to probe the specific roles of histidine residues in protein structure and function. blackwellpublishing.com The imidazole side chain of histidine often acts as a general acid or base in enzyme active sites or as a metal ligand. pnas.org By substituting specific histidine residues with other amino acids, researchers can assess their contribution to catalysis, substrate binding, or conformational stability.
For example, site-directed mutagenesis was used to investigate the role of specific histidine residues (H13 and H114) in the catalytic activity of human angiogenin. acs.org Another study systematically replaced histidine residues in domain I of human serum albumin to determine their contribution to the protein's neutral-to-basic conformational transition. nih.gov The results showed that while residues H9, H67, H105, H128, and H146 were significant for the transition, H39 had virtually no role, providing insights into the electrostatic interactions governing the protein's structural changes. nih.gov
| Protein | Histidine Residue(s) Mutated | Mutation | Effect on Protein Function | Reference |
|---|---|---|---|---|
| Human Serum Albumin | H9, H39, H67, H105, H128, H146 | Replaced with Phenylalanine (F) or Serine (S) | Mutations at H9, H67, H105, H128, and H146 significantly affected the neutral-to-basic conformational transition, while H39 mutation had no effect. | nih.gov |
| Human Angiogenin | H13, H114 | Replaced with Alanine (A) | Alanine derivatives inhibited angiogenin-induced angiogenesis, indicating these histidines are critical for its biological activity. | acs.org |
| M. voltae Signal Peptidase | H122 | Replaced with Alanine (A) or Lysine (K) | Resulted in an inactive enzyme, demonstrating His122 is essential for catalytic activity. | nih.gov |
Transcriptome analysis, typically via RNA sequencing (RNA-seq), provides a global view of how L-histidine or its deficiency affects gene expression. This approach helps to uncover regulatory networks and metabolic pathways influenced by L-histidine levels. In a study on maize (Zea mays), transcriptome profiling revealed that L-histidine treatment under salt stress led to significant changes in the expression of hundreds of genes. frontiersin.orgnih.gov These differentially expressed genes (DEGs) were enriched in pathways such as phytohormone signaling, glycolysis, and nitrogen metabolism, suggesting that histidine improves salt tolerance by modulating these key processes. frontiersin.orgnih.gov
In animal studies, global gene expression analysis in chicken breast muscle following dietary supplementation with L-histidine identified DEGs involved in regulating factors that affect meat tenderness. researcher.life Furthermore, gene expression analysis in broilers showed that L-histidine supplementation upregulated the mRNA levels of carnosine synthase (CARNS), an enzyme that synthesizes the histidine-containing dipeptide carnosine. nih.govkoreascience.kr
| Organism/System | Condition | Key Findings | Reference |
|---|---|---|---|
| Maize (Zea mays) Roots | L-histidine treatment under salt stress | Identified 454 DEGs at 12h and 348 DEGs at 24h. Enriched pathways included phytohormone signaling and nitrogen metabolism. | frontiersin.orgnih.gov |
| Chicken Breast Muscle | Dietary L-histidine supplementation | Identified DEGs related to myosin, collagen, and intramuscular fat. Altered insulin-related and adipocytokine signaling pathways. | researcher.life |
| Broiler Chickens | Dietary L-histidine supplementation | Significantly upregulated mRNA expression of carnosine synthase (CARNS), peptide transporter 1 (PEPT1), and histidine decarboxylase (HDC). | nih.gov |
| Largemouth Bass Liver | Dietary L-histidine supplementation | Downregulated core genes of the AAR signaling pathway (GCN2, eIF2α, ATF4) and lipid synthesis pathways (PPARγ, FAS, ACC). Upregulated lipid decomposition genes (PPARα, CPT1). | semanticscholar.org |
Development of In Vitro Model Systems for Mechanistic Investigations
In vitro model systems are crucial for conducting controlled experiments to elucidate the specific mechanisms of L-histidine action at the cellular and molecular levels. These systems range from primary cell cultures to cell-free enzymatic assays and artificial nucleic acid catalysts.
The use of bovine mammary epithelial cells serves as an in vitro model to study the metabolic impact of L-histidine in a specific cell type, allowing for detailed metabolomic profiling under controlled conditions. In another innovative approach, an L-histidine-dependent deoxyribozyme (a DNA enzyme) was used as a model system to mimic ribonuclease activity. This model helped clarify the direct role of L-histidine in inducing conformational changes necessary for the catalytic cleavage of RNA, demonstrating its function as an essential cofactor for the deoxyribozyme's structure and activity.
Furthermore, in silico modeling of liver metabolism has emerged as a powerful in vitro tool. A genome-scale metabolic model of a human liver disease was used to predict and later confirm alterations in histidine and histamine (B1213489) homeostasis, demonstrating how these computational models can link genotype to phenotype in metabolic disorders. uniud.it These diverse in vitro systems provide tractable platforms for detailed mechanistic investigations into the multifaceted roles of L-histidine.
Q & A
Q. Basic Research Focus
- Use internal standard methods (e.g., deuterated L-histidine) to correct for matrix effects.
- Validate recovery rates via spike-and-recovery experiments.
- Optimize solid-phase extraction (SPE) protocols to minimize interference from amino acids like lysine or arginine .
What statistical frameworks are optimal for analyzing dose-response relationships of this compound in cell culture studies?
Q. Advanced Research Focus
- Employ nonlinear regression models (e.g., Hill equation) to fit dose-response curves.
- Account for heteroscedasticity using weighted least squares regression.
- Apply Bayesian hierarchical models to pool data from replicate experiments and quantify uncertainty .
How can researchers mitigate batch-to-batch variability in synthetic this compound for longitudinal studies?
Q. Basic Research Focus
- Implement quality control (QC) protocols:
- Track Lot numbers and supplier metadata.
- Perform Fourier-transform infrared spectroscopy (FTIR) for functional group consistency.
- Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf-life .
What experimental designs validate the role of this compound in metal chelation studies without isotopic interference?
Q. Advanced Research Focus
- Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) with divalent cations (e.g., Zn²⁺, Cu²⁺).
- Compare results with X-ray absorption spectroscopy (XAS) to confirm coordination geometry.
- Control for buffer composition (e.g., avoid phosphate buffers that compete for metal binding) .
How can multivariate analysis resolve confounding factors in studies linking this compound to oxidative stress pathways?
Q. Advanced Research Focus
- Apply principal component analysis (PCA) to separate variance from factors like cell type, incubation time, and ROS detection methods.
- Use partial least squares regression (PLSR) to correlate histidine concentration with glutathione redox ratios.
- Validate findings with knock-out cell models (e.g., CRISPR-Cas9 silencing of histidine transporters) .
What protocols ensure reproducibility in enzymatic assays involving this compound as a substrate or inhibitor?
Q. Basic Research Focus
- Pre-incubate enzymes (e.g., histidine ammonia-lyase) with histidine to establish steady-state kinetics.
- Report Michaelis-Menten parameters (Km, Vmax) with error margins from triplicate runs.
- Use stopped-flow spectrophotometry for time-resolved measurements .
How do researchers address unrecognized interactions between this compound and excipients in pharmaceutical formulations?
Q. Advanced Research Focus
- Screen for incompatibilities using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS).
- Apply Langmuir adsorption models to assess histidine-excipient binding.
- Validate with in vitro dissolution testing under biorelevant conditions .
What frameworks guide the integration of this compound data into multi-omics studies (e.g., metabolomics, proteomics)?
Q. Advanced Research Focus
- Use pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize histidine’s role in metabolic networks.
- Apply cross-omics correlation tools (e.g., mixOmics R package) to link histidine levels with protein expression.
- Ensure FAIR data compliance: document metadata (e.g., extraction solvents, column types) for public repositories .
Methodological Notes
- Data Transparency : Document reagent batch numbers, instrument calibration logs, and raw data in machine-readable formats (e.g., .csv, .mzML) .
- Statistical Rigor : Predefine significance thresholds (e.g., α=0.01 for high-throughput studies) to reduce false discovery rates .
- Ethical Reporting : Cite primary sources for unpublished data and obtain written consent from collaborators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
